2-(3-Methoxypropanesulfonamido)acetic acid
Overview
Description
“2-(3-Methoxypropanesulfonamido)acetic acid” is a chemical compound with the CAS Number: 1341427-02-8 . It has a molecular weight of 211.24 . The IUPAC name of this compound is {[(3-methoxypropyl)sulfonyl]amino}acetic acid . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxypropanesulfonamido)acetic acid” is 1S/C6H13NO5S/c1-12-3-2-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of “2-(3-Methoxypropanesulfonamido)acetic acid” is a powder . It is typically stored at room temperature . The compound has a molecular weight of 211.24 .Scientific Research Applications
Synthesis and Reaction Mechanisms
The study by Qian et al. (2016) discusses an innovative route for producing acetic acid from CO2, methanol, and H2, utilizing a Ru–Rh bimetallic catalyst. This method, highlighting the transformation of methanol into acetic acid via hydrocarboxylation, underscores the relevance of acetic acid derivatives in catalytic processes and CO2 utilization Qingli Qian et al., 2016.
Research by Boovanahalli et al. (2004) illustrates the application of ionic liquid halide nucleophilicity for cleaving ethers, providing a green protocol for phenol regeneration from aryl alkyl ethers. This demonstrates the potential of using acetic acid derivatives in environmentally friendly chemical synthesis Shanthaveerappa K. Boovanahalli et al., 2004.
Pharmaceutical and Biological Applications
Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities, showing significant activity against various microbial strains. This research highlights the role of acetic acid derivatives in developing new antimicrobial agents M. Noolvi et al., 2016.
The study by Kim et al. (2020) on the advanced oxidation of aromatic organic compounds by acetylperoxyl radicals, using cobalt/peracetic acid, provides insights into the degradation of pollutants and the potential for acetic acid derivatives in environmental remediation Juhee Kim et al., 2020.
Environmental and Material Science Applications
Frisch et al. (1996) describe the synthesis of heterobifunctional cross-linking reagents incorporating acetic acid derivatives, aimed at coupling peptides to liposomes for potential applications in drug delivery and vaccine development B. Frisch et al., 1996.
Yanfeng et al. (2007) investigated 2-methoxyethyl acetate as a new oxygenated additive for diesel, aiming to decrease exhaust smoke and improve fuel economy. This study underlines the utility of acetic acid derivatives in formulating eco-friendly fuel additives Gong Yanfeng et al., 2007.
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxypropylsulfonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5S/c1-12-3-2-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMTYQHJPRDTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropanesulfonamido)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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